molecular formula C9H12O3 B14496411 (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 63802-94-8

(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14496411
CAS No.: 63802-94-8
M. Wt: 168.19 g/mol
InChI Key: ORPOYSWGYYEGGC-QMMMGPOBSA-N
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Description

(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane: is an organic compound characterized by a furan ring attached to a dioxolane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of furan derivatives with dioxolane precursors under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxolane ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Furanones and other oxygenated compounds.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

Chemistry: (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving furan derivatives.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxolane moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane: shares similarities with other furan-containing compounds such as furan-2-carboxaldehyde and furan-2-ylmethanol.

    Tetrahydrofuran derivatives: also exhibit similar chemical properties due to the presence of the furan ring.

Properties

CAS No.

63802-94-8

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C9H12O3/c1-9(2)11-6-8(12-9)7-4-3-5-10-7/h3-5,8H,6H2,1-2H3/t8-/m0/s1

InChI Key

ORPOYSWGYYEGGC-QMMMGPOBSA-N

Isomeric SMILES

CC1(OC[C@H](O1)C2=CC=CO2)C

Canonical SMILES

CC1(OCC(O1)C2=CC=CO2)C

Origin of Product

United States

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